2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-10-5-7-11(18)8-6-10/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAISILHLFOVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the following steps:
Formation of the fluorophenyl acetamide: This can be achieved by reacting 4-fluoroaniline with acetic anhydride under acidic conditions to form 4-fluoroacetanilide.
Introduction of the dioxoisoindolinyl group: The 4-fluoroacetanilide can then be reacted with a suitable phthalic anhydride derivative under basic conditions to introduce the dioxoisoindolinyl moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, particularly in anti-inflammatory and anticancer domains. The following are key findings regarding the biological applications of 2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide:
- Anti-inflammatory Properties : Isoindolinone derivatives have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. In vitro studies have shown that certain derivatives can achieve substantial inhibition rates against TNF-α, suggesting their potential as therapeutic agents in treating inflammatory diseases.
- Anticancer Activity : The compound has been investigated for its antiproliferative effects against various cancer cell lines. Studies have indicated that similar isoindolinone compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through several methods, including:
- Reactions with Isoindolinone Derivatives : The compound can be synthesized via reactions involving isoindolinone derivatives that are modified to enhance biological activity or to create related compounds.
Table 1: Comparison of Isoindolinone Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | Contains a pyrazole ring | Exhibits distinct biological activity due to pyrazole incorporation |
| N-(1,3-Dioxoisoindolin-4-Yl)acetamide | Lacks fluorinated phenyl group | Simpler structure; less potent biological activity |
| N-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-y)acetamide | Chlorinated instead of fluorinated | Different electronic properties affecting reactivity |
The unique combination of the fluorinated phenyl group and the isoindolinone structure may confer specific interactions with biological targets that are not present in simpler or differently substituted analogs, potentially leading to enhanced pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the applications of isoindolinone derivatives similar to this compound:
- Inhibition of HDACs : A related compound was synthesized as a selective degrader of histone deacetylase-3 (HDAC3), showing significant inhibitory activity (IC50 = 3.4 µM) against HDAC3. This suggests potential applications in cancer therapy where HDAC inhibition is beneficial .
- Antiviral Activity : A library of phthalimide Schiff base linked to 1,4-disubstituted-1,2,3-triazoles was designed and tested for antiviral activity against COVID-19. Some derivatives showed potent cellular anti-COVID-19 activity and inhibited viral growth by more than 90% at specific concentrations .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Structure Variations :
- The target compound’s 1,3-dioxoisoindolinyl core is shared with PROTAC intermediates (e.g., ), which are used for targeted protein degradation . In contrast, benzothiazole-based analogs () prioritize heterocyclic aromaticity for kinase inhibition .
Chloroacetamide derivatives () exhibit higher electrophilicity, favoring nucleophilic substitution reactions, unlike the stable fluorophenyl group in the target .
Biological Relevance: PROTAC-linked analogs (e.g., ) integrate dioxopiperidinyl or thiazolidinone moieties for E3 ligase recruitment, whereas the target’s simpler structure may prioritize synthetic accessibility . Benzothiazole derivatives () show broader antimicrobial activity, suggesting the target’s fluorophenyl-dioxoisoindolinyl combination could be optimized for niche therapeutic targets .
Physicochemical Properties :
- The target’s predicted logP (∼3.5, extrapolated from ) exceeds that of ethoxyphenyl (logP = 2.74) and nitro-substituted analogs (logP ∼2.0), favoring CNS penetration .
Biological Activity
2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic organic compound belonging to the isoindolinone class, which is recognized for its diverse biological activities. The presence of a fluorinated phenyl group enhances its potential interactions with various biological targets, making it a significant subject of investigation in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by:
- A fluorinated phenyl group that increases lipophilicity and potentially enhances binding affinity to biological targets.
- An isoindolinone moiety , known for its role in various pharmacological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₃FNO₃ |
| Molecular Weight | 255.26 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
Anti-inflammatory Properties
In vitro studies have demonstrated that isoindolinone derivatives can inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. For instance, certain derivatives have shown substantial inhibition rates against TNF-α, suggesting their potential as therapeutic agents in treating inflammatory diseases.
Anticancer Activity
The compound has been implicated in anticancer research due to its ability to interact with various molecular targets involved in cancer pathways. In particular:
- It has been shown to inhibit specific protein interactions that are crucial for cancer cell proliferation.
- Studies have reported IC50 values indicating effective cytotoxicity against cancer cell lines, which points to its potential as an anticancer agent.
Study on Isoindolinone Derivatives
A study focused on isoindolinone derivatives revealed that modifications to the structure could enhance their biological activity. The derivatives were tested against various cancer cell lines, demonstrating promising anti-proliferative effects. For example, some compounds exhibited IC50 values ranging from 0.86 to 6.43 μM against HL60 leukemia cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as caspase-3 and glutathione S-transferase P1-1. The results indicated significant binding interactions, which correlate with the observed biological activities .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Induction of Apoptosis: By interacting with apoptotic pathways, it may promote cell death in malignant cells.
Q & A
Basic: What are the established synthetic routes for 2-(4-fluorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of structurally related acetamides often involves coupling reactions between acid chlorides and amines. For example, in analogous compounds like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, diphenylacetyl chloride was reacted with 3-chloro-4-fluoroaniline in dichloromethane with triethylamine as a base at 273 K, followed by extraction and crystallization . For the target compound, substituting the acid chloride precursor with 2-(4-fluorophenyl)acetyl chloride and using 2-methyl-1,3-dioxoisoindolin-4-amine as the nucleophile may follow a similar protocol. Optimization could involve adjusting solvent polarity (e.g., toluene for crystallization ), temperature (low temperatures to minimize side reactions), and stoichiometric ratios. Purity validation via HPLC or NMR is critical.
Basic: How is the molecular structure of this compound characterized, and what crystallographic data are available?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For related acetamides, dihedral angles between aromatic rings and acetamide groups are reported (e.g., 10.8° between acetamide and fluorophenyl groups in a derivative ). Key parameters include bond lengths (C=O: ~1.22 Å, C-N: ~1.34 Å) and intermolecular interactions like N–H···O hydrogen bonds, which stabilize crystal packing . For the target compound, single-crystal X-ray diffraction (SCXRD) should be performed, with refinement using software like SHELXL. Powder XRD can supplement phase purity analysis.
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometry, compute electrostatic potentials, and predict reactive sites (e.g., electrophilic fluorophenyl regions). Molecular docking against target proteins (e.g., kinases or enzymes) requires preparing the compound’s 3D structure (via tools like Open Babel) and validating binding poses with MD simulations. For example, ICReDD’s reaction path search methods combine quantum calculations and experimental data to streamline reaction design . Computational toxicity prediction (e.g., using ADMET tools) is also advised to prioritize in vitro testing.
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural validation?
Methodological Answer:
Discrepancies in NMR/IR data may arise from tautomerism, impurities, or solvent effects. For example, intramolecular C–H···O interactions in similar compounds alter proton chemical shifts . To resolve conflicts:
- NMR: Use 2D techniques (HSQC, HMBC) to confirm connectivity. Compare experimental H/C shifts with computed values (via ACD/Labs or ChemDraw).
- IR: Analyze carbonyl stretching frequencies (1650–1750 cm) to confirm amide vs. isoindolinone contributions.
- MS: High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHFNO). Cross-reference with databases like PubChem .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
SAR studies require systematic modification of substituents (e.g., fluorophenyl or isoindolinone groups) and bioactivity assays. For example:
- Synthetic Modifications: Introduce electron-withdrawing groups (e.g., -NO) on the fluorophenyl ring to enhance electrophilicity.
- Biological Testing: Use enzyme inhibition assays (e.g., kinase targets) or cell viability studies (IC determination).
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (Hammett constants, logP) with activity. Crystallographic data (e.g., hydrogen-bonding patterns ) can rationalize binding modes.
Basic: What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
Follow OSHA and ACS guidelines:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile solvents (e.g., dichloromethane ).
- Waste Disposal: Neutralize acidic/basic byproducts before disposal.
- Emergency Measures: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Safety data for analogs recommend P264+P280+P305+P351+P338 protocols .
Advanced: How can reaction engineering principles improve the scalability of this compound’s synthesis?
Methodological Answer:
Scale-up requires optimizing heat/mass transfer and minimizing side reactions. Strategies include:
- Continuous Flow Reactors: Enhance mixing and temperature control for exothermic steps.
- Catalysis: Explore heterogeneous catalysts (e.g., Pd/C for coupling reactions) to reduce waste.
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
Advanced: What are the challenges in characterizing metabolic pathways or degradation products of this compound?
Methodological Answer:
Metabolic studies require:
- In Vitro Models: Liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation ).
- Analytical Tools: LC-MS/MS with high-resolution mass spectrometers (e.g., Q-TOF) to detect low-abundance metabolites.
- Degradation Studies: Accelerated stability testing (40°C/75% RH) with HPLC monitoring. Hydrolysis of the acetamide bond is a potential degradation pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
